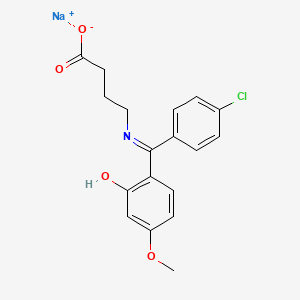
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-methoxyphenyl group, and a butanoic acid moiety, all connected through a methyleneamino linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then reacted with butanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a methyl group instead of a methoxy group.
2-Hydroxy-4-methoxyacetophenone: Shares the hydroxy-methoxyphenyl group but lacks the butanoic acid moiety.
Uniqueness
4-(((4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methylene)amino)butanoic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62666-02-8 |
|---|---|
Formule moléculaire |
C18H17ClNNaO4 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
sodium;4-[[(4-chlorophenyl)-(2-hydroxy-4-methoxyphenyl)methylidene]amino]butanoate |
InChI |
InChI=1S/C18H18ClNO4.Na/c1-24-14-8-9-15(16(21)11-14)18(20-10-2-3-17(22)23)12-4-6-13(19)7-5-12;/h4-9,11,21H,2-3,10H2,1H3,(H,22,23);/q;+1/p-1 |
Clé InChI |
DLOJLRWGNDPIHE-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=C(C=C1)C(=NCCCC(=O)[O-])C2=CC=C(C=C2)Cl)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
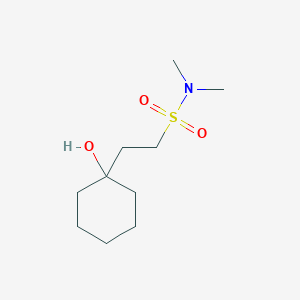
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
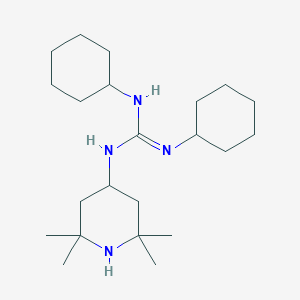
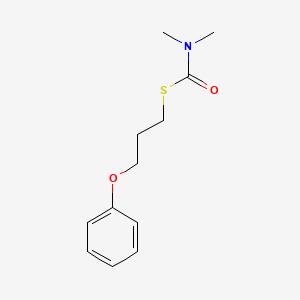
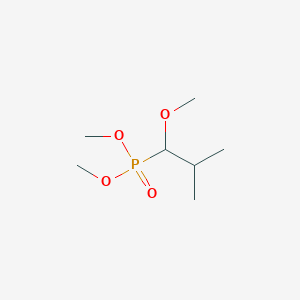
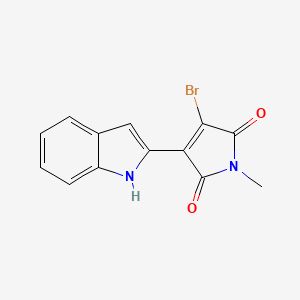
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)

